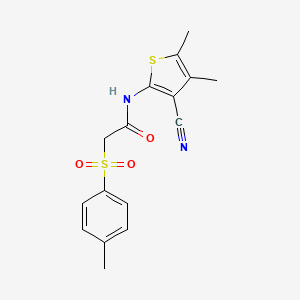
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a cyano group, two methyl groups, and a tosylacetamide moiety attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with a cyanoacetic acid derivative in the presence of elemental sulfur and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Tosylacetamide Moiety: The final step involves the reaction of the thiophene derivative with tosyl chloride and acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which is a good leaving group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. Thiophene derivatives are known for their biological activity, and this compound could be explored for its potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or other specialty chemicals.
作用机制
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and tosylacetamide moiety can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propan-2-yl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-fluorobenzamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide is unique due to the presence of the tosylacetamide moiety, which imparts distinct chemical properties and reactivity
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-4-6-13(7-5-10)23(20,21)9-15(19)18-16-14(8-17)11(2)12(3)22-16/h4-7H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZCYPQJFPYHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)
![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)
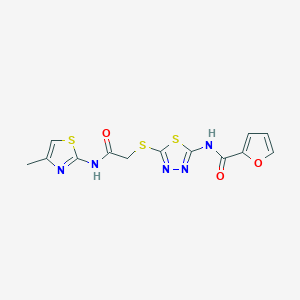
![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
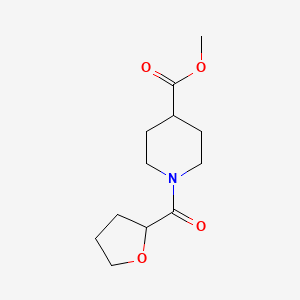
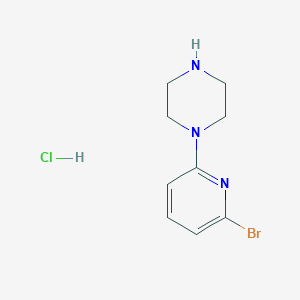
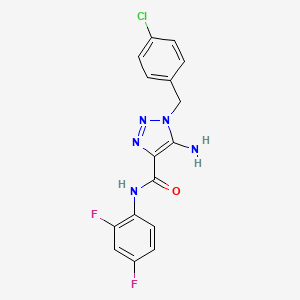
![2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2580953.png)
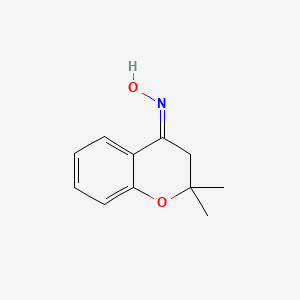
![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)
